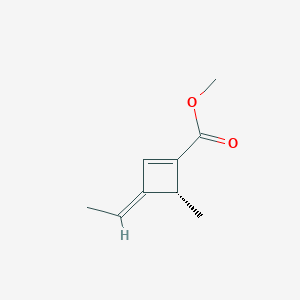

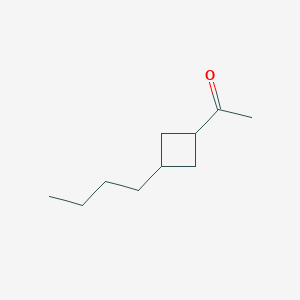

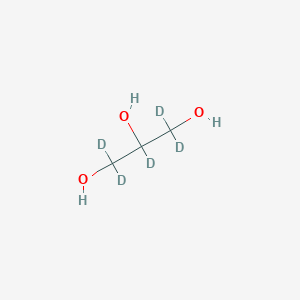

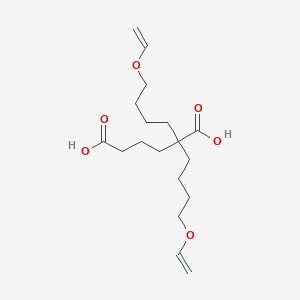

2,2-bis(4-ethenoxybutyl)hexanedioic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

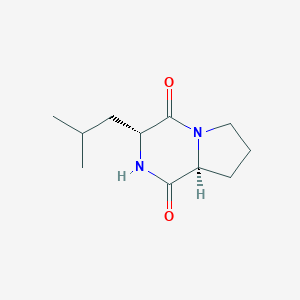

2,2-bis(4-ethenoxybutyl)hexanedioic acid, also known as DEHBA, is a chemical compound that has gained significant attention in the field of analytical chemistry and pharmaceuticals. It is a chelating agent that can selectively bind to metal ions, making it useful in a variety of applications. In

Mecanismo De Acción

The mechanism of action of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves the formation of a stable complex with metal ions. The chelating agent contains two ethenoxybutyl groups that can coordinate with metal ions, forming a six-membered ring structure. This stable complex prevents the metal ions from interacting with other molecules and can facilitate their removal from a system.

Biochemical and Physiological Effects:

2,2-bis(4-ethenoxybutyl)hexanedioic Acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has a low potential for acute toxicity. In addition, 2,2-bis(4-ethenoxybutyl)hexanedioic Acid has been shown to have low skin irritation potential.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid is its high selectivity for metal ions, which makes it useful in the extraction and separation of these metals from complex mixtures. 2,2-bis(4-ethenoxybutyl)hexanedioic Acid is also relatively easy to synthesize and has a low potential for acute toxicity. However, one of the limitations of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid is its low solubility in water, which can limit its use in aqueous systems.

Direcciones Futuras

There are several potential future directions for 2,2-bis(4-ethenoxybutyl)hexanedioic Acid research. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid's potential use in the treatment of metal poisoning and other medical applications. In addition, 2,2-bis(4-ethenoxybutyl)hexanedioic Acid's metal chelating properties may have applications in environmental remediation and waste management. Further research is needed to explore these potential applications and to fully understand the properties and mechanisms of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid.

Métodos De Síntesis

2,2-bis(4-ethenoxybutyl)hexanedioic Acid can be synthesized using a multi-step process involving the reaction of 1,4-butanediol with ethylene oxide and subsequent reactions with adipic acid and phosphorus oxychloride. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

2,2-bis(4-ethenoxybutyl)hexanedioic Acid has been extensively studied for its metal chelating properties and its potential use in analytical chemistry. It has been shown to selectively bind to metal ions such as copper, nickel, and cobalt, making it useful in the extraction and separation of these metals from complex mixtures. 2,2-bis(4-ethenoxybutyl)hexanedioic Acid has also been investigated for its potential use in the treatment of metal poisoning, such as in cases of copper toxicity.

Propiedades

IUPAC Name |

2,2-bis(4-ethenoxybutyl)hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-3-23-14-7-5-11-18(17(21)22,13-9-10-16(19)20)12-6-8-15-24-4-2/h3-4H,1-2,5-15H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSQZQLPBWNYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCC(CCCCOC=C)(CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-bis(4-ethenoxybutyl)hexanedioic Acid | |

CAS RN |

135876-36-7 |

Source

|

| Record name | Hexanedioic acid, 1,6-bis(4-(ethenyloxy)butyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135876367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-bis[4-(ethenyloxy)butyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.